methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate
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Description
Methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate is a useful research compound. Its molecular formula is C13H18N4O5S and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization of Related Compounds
One study focuses on the pharmacological characterization of PF-04455242, a κ-opioid receptor (KOR) antagonist with significant potential for treating depression and addiction disorders. This compound, like the one , contains complex structures involving pyridinyl and morpholinyl groups, highlighting the importance of these motifs in medicinal chemistry for targeting specific receptors in the brain (Grimwood et al., 2011).
Chemo-Sensing Applications
Another study illustrates the use of salicylaldehyde-based hydrazones for the selective fluorescent "turn on" chemo-sensing of Al3+, demonstrating the role of hydrazone derivatives in detecting metal ions in various environments, including living cells (Rahman et al., 2017). This research indicates potential applications of the targeted compound in environmental monitoring and bioimaging.
Synthesis of Antimicrobials
Research by Kumar et al. highlights the synthesis of potent antimicrobials through the manipulation of morpholinyl groups, underscoring the role of these functional groups in developing therapeutic agents (Kumar et al., 2007).
Environmental Monitoring
The analysis of aliphatic amines in wastewater and surface water after derivatization with specific reagents shows the relevance of compounds with morpholinyl groups in environmental chemistry and monitoring (Sacher et al., 1997).
Inhibitors of CDP Reductase Activity
The synthesis and evaluation of thiosemicarbazone derivatives as inhibitors of CDP reductase activity and their cytotoxicity and antineoplastic activity against L1210 leukemia indicate the potential of compounds with pyridinyl and hydrazinyl groups in cancer research (Liu et al., 1996).
Properties
IUPAC Name |
methyl (2E)-2-[(3-morpholin-4-ylsulfonylpyridin-2-yl)hydrazinylidene]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-10(13(18)21-2)15-16-12-11(4-3-5-14-12)23(19,20)17-6-8-22-9-7-17/h3-5H,6-9H2,1-2H3,(H,14,16)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQGGSQANOYCW-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=CC=N1)S(=O)(=O)N2CCOCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=CC=N1)S(=O)(=O)N2CCOCC2)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.